molecular formula C20H22ClN7O B8067878 Elimusertib (hydrochloride)

Elimusertib (hydrochloride)

Cat. No.: B8067878
M. Wt: 411.9 g/mol
InChI Key: KWQNBYGUBHMRPY-BTQNPOSSSA-N
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Description

Elimusertib (hydrochloride) is a small-molecule inhibitor of ataxia telangiectasia and Rad3-related protein (ATR). It is currently being tested clinically in various cancer entities in adults and children. This compound has shown promising antitumor activity, particularly in pediatric solid tumor models .

Preparation Methods

The synthetic routes and reaction conditions for elimusertib (hydrochloride) involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Chemical Reactions Analysis

Elimusertib (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Elimusertib (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of ATR in DNA damage response.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis.

    Medicine: Tested in clinical trials for its potential to treat various cancers, particularly pediatric solid tumors.

Mechanism of Action

Elimusertib (hydrochloride) exerts its effects by inhibiting the ATR protein, which plays a critical role in the DNA damage response. By inhibiting ATR, elimusertib disrupts the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it particularly effective against tumors with high levels of DNA damage .

Comparison with Similar Compounds

Elimusertib (hydrochloride) is unique compared to other ATR inhibitors due to its strong preclinical antitumor activity and limited toxicity. Similar compounds include:

Properties

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNBYGUBHMRPY-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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